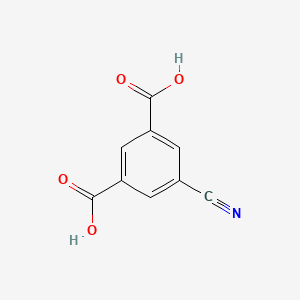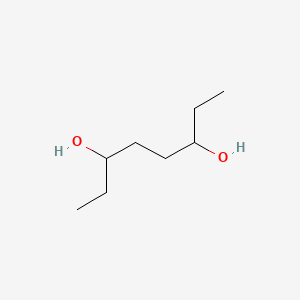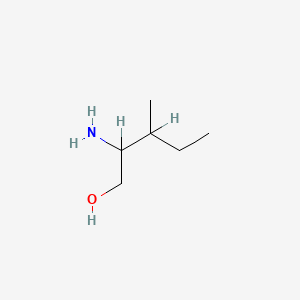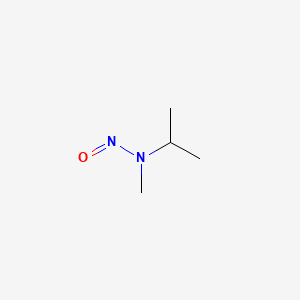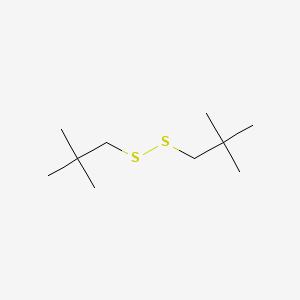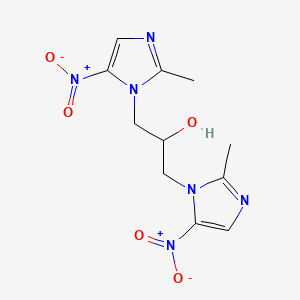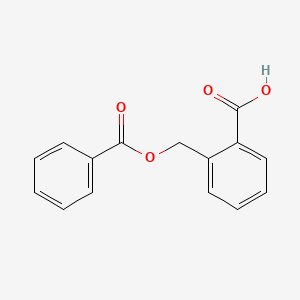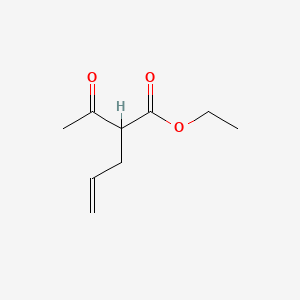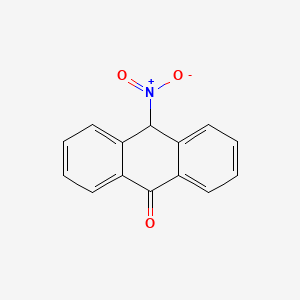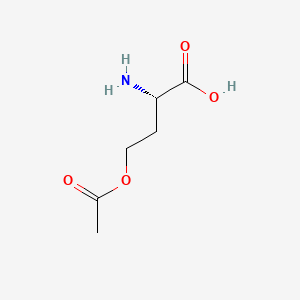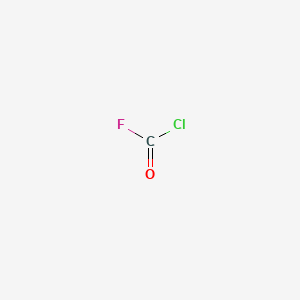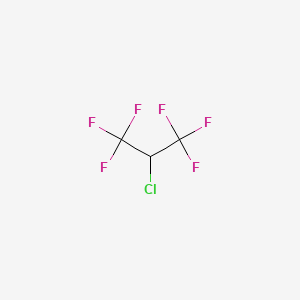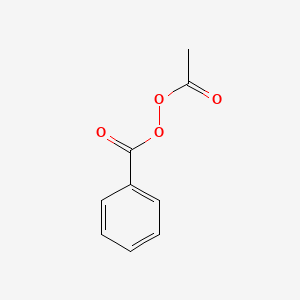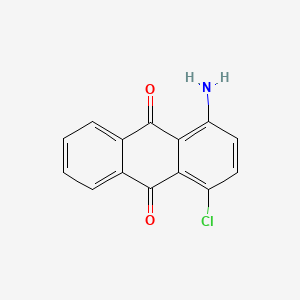
1-amino-4-chloroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-amino-4-chloroanthracene-9,10-dione typically involves the chlorination of anthraquinone followed by amination. One common method involves the reaction of 1,4-dichloroanthraquinone with ammonia under high temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity .
Chemical Reactions Analysis
1-amino-4-chloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Substitution: The amino and chloro groups can undergo substitution reactions with various nucleophiles, leading to a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-amino-4-chloroanthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-amino-4-chloroanthracene-9,10-dione involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting its function and leading to cell death . It may also inhibit certain enzymes involved in cellular metabolism .
Comparison with Similar Compounds
1-amino-4-chloroanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
1-aminoanthraquinone: Lacks the chloro group, leading to different chemical reactivity and applications.
1-chloroanthraquinone: Lacks the amino group, affecting its biological activity and industrial uses.
1,4-diaminoanthraquinone: Contains two amino groups, which can lead to enhanced biological activity.
The presence of both amino and chloro groups in this compound makes it unique, providing a balance of chemical reactivity and biological activity .
Properties
CAS No. |
2872-47-1 |
|---|---|
Molecular Formula |
C14H8ClNO2 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
1-amino-4-chloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H8ClNO2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H,16H2 |
InChI Key |
AWACQBFBMROGQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)N |
Key on ui other cas no. |
2872-47-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



